molecular formula C18H27NO6S B11792651 tert-Butyl 2-(2,2-dimethyloxazolidin-3-yl)-2-(tosyloxy)acetate

tert-Butyl 2-(2,2-dimethyloxazolidin-3-yl)-2-(tosyloxy)acetate

Cat. No.: B11792651
M. Wt: 385.5 g/mol
InChI Key: IYIMMNFJVCBMCJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2,2-dimethyloxazolidin-3-yl)-2-(tosyloxy)acetate: is a synthetic organic compound that features a tert-butyl ester, an oxazolidine ring, and a tosyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2,2-dimethyloxazolidin-3-yl)-2-(tosyloxy)acetate typically involves multiple steps:

    Formation of the Oxazolidine Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Tosyloxy Group: The oxazolidine intermediate can be treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine to introduce the tosyloxy group.

    Esterification: The final step involves esterification with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a base like sodium hydroxide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The tosyloxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Reduction Reactions: The oxazolidine ring can be reduced under certain conditions to yield the corresponding amine.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) can be used.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Reduction: The major product would be the corresponding amine.

    Hydrolysis: The major product would be the corresponding carboxylic acid.

Scientific Research Applications

Chemistry

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group: The oxazolidine ring can act as a protecting group for amines.

Biology and Medicine

    Drug Development: Potential use in the synthesis of pharmaceutical compounds.

    Biochemical Studies: Used in studies involving enzyme mechanisms and protein interactions.

Industry

    Material Science:

    Catalysis: Used in the preparation of catalysts for various chemical reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2,2-dimethyloxazolidin-3-yl)-2-(tosyloxy)acetate would depend on its specific application. For example, in nucleophilic substitution reactions, the tosyloxy group acts as a leaving group, allowing the nucleophile to attack the carbon center. In reduction reactions, the oxazolidine ring is reduced to an amine, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-(2,2-dimethyloxazolidin-3-yl)-2-hydroxyacetate: Similar structure but with a hydroxy group instead of a tosyloxy group.

    tert-Butyl 2-(2,2-dimethyloxazolidin-3-yl)-2-chloroacetate: Similar structure but with a chloro group instead of a tosyloxy group.

Uniqueness

The presence of the tosyloxy group in tert-Butyl 2-(2,2-dimethyloxazolidin-3-yl)-2-(tosyloxy)acetate makes it particularly reactive in nucleophilic substitution reactions, which can be advantageous in synthetic applications.

Properties

Molecular Formula

C18H27NO6S

Molecular Weight

385.5 g/mol

IUPAC Name

tert-butyl 2-(2,2-dimethyl-1,3-oxazolidin-3-yl)-2-(4-methylphenyl)sulfonyloxyacetate

InChI

InChI=1S/C18H27NO6S/c1-13-7-9-14(10-8-13)26(21,22)25-15(16(20)24-17(2,3)4)19-11-12-23-18(19,5)6/h7-10,15H,11-12H2,1-6H3

InChI Key

IYIMMNFJVCBMCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C(=O)OC(C)(C)C)N2CCOC2(C)C

Origin of Product

United States

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